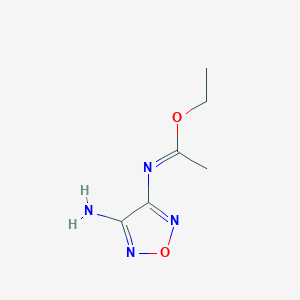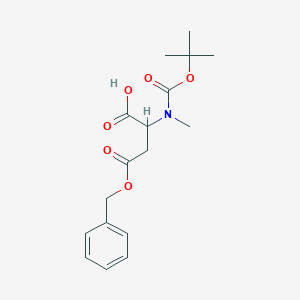
Boc-N-Me-Asp(OBzl)-OH
Vue d'ensemble
Description
Boc-N-Me-Asp(OBzl)-OH, also known as Boc-Aspartic Acid, is a synthetic amino acid that has been used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of biochemical and physiological experiments. Boc-Aspartic Acid is a derivative of aspartic acid, an amino acid found naturally in the human body. Boc-Aspartic Acid is a common building block for peptide synthesis and can be used to create a variety of compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for Boc-N-Me-Asp(OBzl)-OH.
Applications De Recherche Scientifique
Transesterification and Amide cis-trans Isomerization
Research by Niklas, Zahl, and Alsfasser (2007) on the amino acid derivative Boc-Asp(OBzl) highlighted its application in studying transesterification and amide cis-trans isomerization through the synthesis of Zn and Cd complexes. This study provided valuable insights into the reactivity and coordination chemistry of such complexes, revealing the influence of metal ions on the rotational barriers of tertiary amide bonds and their transesterification reactivity. This work contributes to our understanding of the structural dynamics and reactivity of amino acid derivatives in the presence of metal ions N. Niklas, A. Zahl, R. Alsfasser, 2007.
Peptide Substrates for Proteases
Kawabata et al. (1988) synthesized peptide amides using Boc-Asp(OBzl) among other derivatives to create specific substrates for blood-clotting proteases and trypsin. This research aimed at identifying highly sensitive substrates for enzymes involved in blood coagulation, showcasing the application of Boc-N-Me-Asp(OBzl)-OH derivatives in developing tools for biochemical studies related to enzyme specificity and activity S. Kawabata, T. Miura, T. Morita, H. Kato, K. Fujikawa, S. Iwanaga, K. Takada, T. Kimura, S. Sakakibara, 1988.
Efficient Synthesis of Probes for Protein Function
Englund, Gopi, and Appella (2004) reported on the efficient synthesis of a probe for protein function utilizing N-alpha-Boc-Asp(OBn)-OH, highlighting the versatility of Boc-protected aspartic acid derivatives in synthesizing compounds for probing protein functions. This work emphasizes the role of such derivatives in the synthesis of complex molecules with potential applications in biochemical research Ethan A. Englund, H. Gopi, D. Appella, 2004.
Catalysts in Hydrolytic Reactions
Nishi and Nakajima (1982) synthesized peptides containing Boc-Asp(OBzl) as part of a sequence acting as catalysts in hydrolytic reactions. This research contributes to the understanding of peptides' catalytic roles, providing insights into their potential applications in mimicking enzymatic activities and designing peptide-based catalysts N. Nishi, B. Nakajima, 1982.
Cross-Linking in Peptide Dimerization
Shimohigashi, Kodama, Waki, and Costa (1989) explored the applications of Boc-protected amino acid amides, including Boc-Asp(OBzl), in the cross-linking of peptide dimerization and conjugation to affinity matrices. This study showcases the utility of Boc-N-Me-Asp(OBzl)-OH derivatives in peptide engineering, facilitating the design of dimeric peptides and their application in affinity purification Y. Shimohigashi, H. Kodama, M. Waki, T. Costa, 1989.
Propriétés
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxo-4-phenylmethoxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18(4)13(15(20)21)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPYGCYOMZKRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 138114643 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-Aminobenzyl)oxy]butan-1-ol](/img/structure/B1532563.png)
![(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester](/img/structure/B1532565.png)

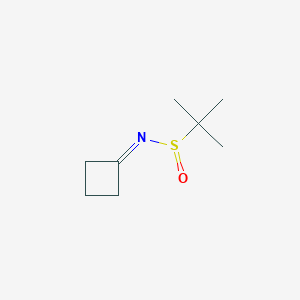
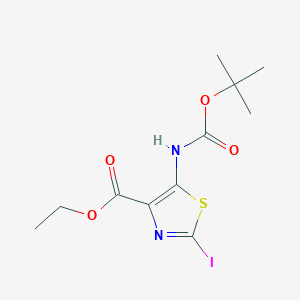

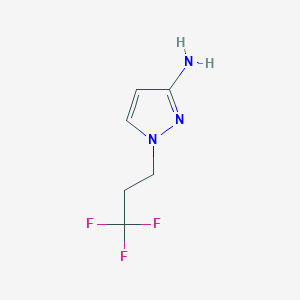
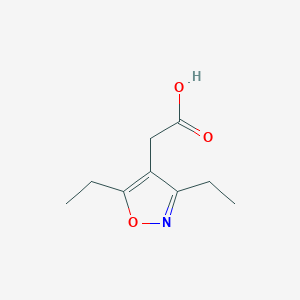
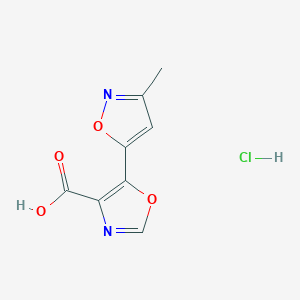
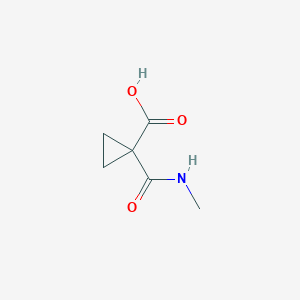
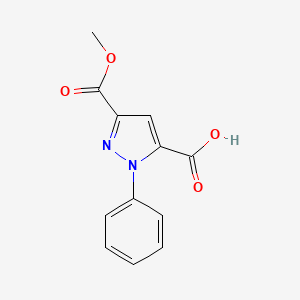
![2-[(3-Aminophenyl)(benzyl)amino]acetamide](/img/structure/B1532581.png)
